molecular formula C8H20ClN B13864151 Di-tert-butylamine Hydrochloride

Di-tert-butylamine Hydrochloride

Cat. No.: B13864151
M. Wt: 165.70 g/mol
InChI Key: MOLDZOIISGAJFP-UHFFFAOYSA-N
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Description

Di-tert-butylamine Hydrochloride is an organic compound with the chemical formula (C₄H₁₂N)₂·HCl. It is a derivative of tert-butylamine, which is one of the four isomeric amines of butane. This compound is typically used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Di-tert-butylamine Hydrochloride can be synthesized through several methods. One common laboratory method involves the hydrogenolysis of 2,2-dimethylethylenimine. This process requires a hydrogenation bomb or bottle, purified dioxane, freshly distilled 2,2-dimethylethylenimine, and Raney nickel as a catalyst. The mixture is filled with hydrogen, warmed to 60°C, and shaken until hydrogenation is complete . Another method involves the reduction of di-tert-butyliminoxyl with phenylhydrazine .

Chemical Reactions Analysis

Di-tert-butylamine Hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen, Raney nickel, and phenylhydrazine. The major products formed from these reactions are di-tert-butyliminoxyl and di-tert-butylamine .

Scientific Research Applications

Di-tert-butylamine Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Di-tert-butylamine Hydrochloride involves its interaction with molecular targets and pathways. It acts as a base in various chemical reactions, facilitating the formation of desired products. The molecular targets include amine receptors and enzymes involved in amine metabolism .

Comparison with Similar Compounds

Di-tert-butylamine Hydrochloride can be compared with other similar compounds such as:

  • Ethylamine
  • Propylamine
  • Isopropylamine
  • Isobutylamine
  • n-Butylamine
  • sec-Butylamine

These compounds share similar chemical structures but differ in their physical and chemical properties. This compound is unique due to its tert-butyl groups, which provide steric hindrance and influence its reactivity .

Properties

Molecular Formula

C8H20ClN

Molecular Weight

165.70 g/mol

IUPAC Name

N-tert-butyl-2-methylpropan-2-amine;hydrochloride

InChI

InChI=1S/C8H19N.ClH/c1-7(2,3)9-8(4,5)6;/h9H,1-6H3;1H

InChI Key

MOLDZOIISGAJFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(C)(C)C.Cl

Origin of Product

United States

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